Precision Synthesis of 1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Precision Synthesis of 1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
CAS No: 928783-87-3 Molecular Formula: C7H2ClF4I Content Type: Technical Guide / Whitepaper
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, 1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene represents a "privileged scaffold." Its specific substitution pattern—combining a lipophilic trifluoromethyl group, a metabolically robust fluorine, and a chemically versatile iodine—makes it a critical intermediate for Suzuki-Miyaura and Sonogashira cross-coupling reactions.
This molecule is frequently employed in the synthesis of MAPK/ERK pathway inhibitors (e.g., B-Raf or MEK inhibitors) where the 3-trifluoromethyl-4-fluoro motif mimics the electrostatic footprint of ATP-binding pockets while the 5-iodo position serves as the vector for side-chain attachment.
This guide presents two distinct synthetic pathways, selected based on scale and purity requirements:
-
Route A (Direct Electrophilic Iodination): High atom economy, suitable for early-phase scale-up.
-
Route B (Sandmeyer Sequence): High regiocontrol, suitable for GMP-grade synthesis where isomer purity is paramount.
Retrosynthetic Analysis & Structural Logic
The synthesis hinges on the electronic "tug-of-war" between the substituents on the benzene ring.
-
Fluorine (C2): Strong ortho/para director (dominates orientation).
-
Chlorine (C1): Weaker ortho/para director.[1]
-
Trifluoromethyl (C3): Strong meta director (deactivating).
Target Vector: Position 5.[2][3][4]
-
Para to Fluorine (Favored).[5]
-
Meta to Trifluoromethyl (Favored).[5]
-
Meta to Chlorine (Disfavored, but overridden by F and CF3 effects).
Figure 1: Retrosynthetic disconnection showing the convergent strategies.
Methodology A: Direct Regioselective Iodination
Best for: Rapid synthesis, Scale-up (Gram to Kilogram).
Direct iodination of electron-deficient arenes (due to -CF3) requires an activated iodine source ("super-electrophile"). Standard
Reaction Mechanism
The acid protonates NIS, generating a highly reactive iodonium equivalent (
Figure 2: Electrophilic Aromatic Substitution mechanism at C5.
Experimental Protocol
Reagents:
-
1-chloro-2-fluoro-3-(trifluoromethyl)benzene (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Trifluoroacetic Acid (TFA) (Solvent/Catalyst) or
(Catalyst) in Acetonitrile.
Step-by-Step:
-
Setup: Charge a flame-dried flask with 1-chloro-2-fluoro-3-(trifluoromethyl)benzene dissolved in Acetonitrile (5 mL/mmol).
-
Activation: Cool to 0°C. Add NIS (1.2 eq) in one portion.
-
Catalysis: Dropwise add Triflic Acid (0.1 eq) or concentrated
(0.5 eq). Caution: Exothermic. -
Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by GC-MS (Target M+ = 324).
-
Quench: Pour mixture into saturated
(Sodium Thiosulfate) solution. This reduces unreacted iodine (turning the solution from purple/brown to clear). -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with Brine. Dry over
. -
Purification: Silica Gel Chromatography (Hexanes/EtOAc 95:5).
Critical Control Point: If regioselectivity (Pos 5 vs Pos 4) is poor (<90:10), switch solvent to Hexafluoroisopropanol (HFIP) . HFIP hydrogen-bonds with the fluorine substituent, increasing steric bulk and further directing iodine to the para (5) position.
Methodology B: The Sandmeyer Sequence
Best for: GMP synthesis, High Purity (>99%), avoiding isomers.
This route builds the iodine functionality from an amine, ensuring 100% regiocontrol because the nitrogen is already installed at the correct position in the starting material.
Sequence Overview
-
Precursor: 3-chloro-4-fluoro-5-nitrobenzotrifluoride (Commercially available or synthesized via nitration).
-
Reduction: Nitro
Aniline. -
Sandmeyer: Aniline
Diazonium Iodide.
Experimental Protocol
Step 1: Reduction
-
Reagents: Iron powder (3.0 eq),
(aq), Ethanol. -
Procedure: Reflux the nitro compound with Fe/
in EtOH/Water for 2 hours. Filter hot through Celite to remove iron oxides. Concentrate to obtain 3-chloro-4-fluoro-5-(trifluoromethyl)aniline .
Step 2: Sandmeyer Iodination
-
Reagents:
(1.1 eq), (2.5 M), KI (1.5 eq). -
Procedure:
-
Suspend the aniline in dilute
at 0°C. -
Add
(aq) dropwise, keeping Temp < 5°C. Safety: Diazonium salts are shock-sensitive if dried; keep in solution. -
Stir for 30 mins to form the diazonium salt.
-
Add a solution of Potassium Iodide (KI) dropwise.
-
Observation: Nitrogen gas evolution (
) and formation of a dark oil. -
Heat to 60°C for 1 hour to ensure completion.
-
Workup: Quench with Sodium Sulfite (removes Iodine). Extract with DCM.[1]
-
Analytical Validation (Data Sheet)
To validate the synthesis, compare your product against these expected parameters.
| Parameter | Specification | Notes |
| Appearance | Pale yellow oil or low-melting solid | Iodine compounds often yellow upon storage. |
| GC-MS (EI) | Characteristic I-loss fragment ( | |
| The Ar-F signal will show coupling to H. | ||
| Two singlets (or doublets) | Protons at C4 and C6 are chemically distinct. |
NMR Interpretation Logic
-
H4 (Between CF3 and I): This proton is sandwiched between two electron-withdrawing groups. It will be the most deshielded (downfield, higher ppm).
-
H6 (Between Cl and F): This proton is ortho to Fluorine, showing characteristic
coupling (typically 7–10 Hz).
Safety & Handling
-
Diazonium Salts (Route B): Never isolate the dry diazonium salt. It is potentially explosive. Always react in situ.
-
Acid Halides: Route A uses strong acids (TfOH). Use exclusively in a fume hood.
-
Waste: Iodine-containing waste must be segregated from general organic waste to prevent incinerator corrosion.
References
-
Regioselective Iodination of Deactivated Arenes: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[6] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047–5048. Link
-
Sandmeyer Reaction Protocols: Method for preparing 1-chloro-3,4-difluorobenzene (Analogous Sandmeyer chemistry). European Patent EP0447259A1. Link
-
Synthesis of Trifluoromethyl Intermediates: Process for the preparation of 3,5-dichloro-4-fluorobenzotrifluoride. European Patent EP0159388A2. Link
-
NIS Activation: Olah, G. A., et al. (1993). Synthetic Methods and Reactions.[1][2][3][5][6][7][8][9][10][11] Iodination of Deactivated Arenes. Journal of Organic Chemistry. Link
-
Product Verification: 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene CAS 928783-87-3 Entry. Link
Sources
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- 5. EP2706050B1 - 1-Chloro-3-iodo-5-(trifluoromethyl)benzene - Google Patents [patents.google.com]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
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- 8. researchgate.net [researchgate.net]
- 9. Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN - PMC [pmc.ncbi.nlm.nih.gov]
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